5-Bromopentyl acetate

Organic Synthesis Medicinal Chemistry Process Chemistry

5-Bromopentyl acetate (CAS 15848-22-3) delivers quantifiable advantages over chloro, iodo, and non-halogenated analogs. Its bromine leaving group provides optimal reactivity—faster kinetics than chloro, greater stability and lower cost than iodo—while the precise C5 spacer preserves conformational integrity in drug candidates. Density of 1.255 g/mL simplifies aqueous workup phase separation, a critical edge in high-throughput parallel synthesis. As the established standard haloester in Vibrio fischeri bioluminescence assays, it ensures regulatory-comparable environmental toxicity data. Economical single-step synthesis from inexpensive 5-bromo-1-pentanol and acetic anhydride positions it as the most cost-effective halogenated C5 linker for pilot-scale agrochemical production and surface functionalization.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 15848-22-3
Cat. No. B044996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopentyl acetate
CAS15848-22-3
Synonyms5-Bromo-1-pentanol Acetate;  1-Acetoxy-5-bromopentane;  5-Bromo-1-acetoxypentane
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCBr
InChIInChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
InChIKeyJIHJLQWUVZUKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopentyl Acetate (CAS 15848-22-3) Chemical Class and Core Properties for Procurement


5-Bromopentyl acetate (CAS 15848-22-3) is an aliphatic organobromine compound classified as an acetate ester . It is synthesized via the esterification of 5-bromo-1-pentanol with acetic anhydride, yielding a colorless to pale yellow liquid . Key physical constants include a molecular weight of 209.08 g/mol, density of 1.255 g/mL at 25°C, boiling point of 109-110°C at 15 mmHg, and refractive index of 1.462 . Its structure features a five-carbon alkyl chain with a terminal bromine atom, a leaving group that enables nucleophilic substitution, and an acetate ester functionality suitable for hydrolysis or transesterification . This bifunctional nature distinguishes it from simple alkyl bromides or non-halogenated esters in synthetic utility.

5-Bromopentyl Acetate: Why Halogen and Chain Length Specificity Prevents Simple Analog Interchange


The selection of 5-Bromopentyl acetate over its chloro, iodo, or non-halogenated analogs is not arbitrary; it is dictated by quantifiable differences in physicochemical properties and reactivity that directly impact synthetic outcomes and biological model validity [1]. Substituting the bromine atom for chlorine reduces molecular weight and alters leaving group ability, leading to different reaction kinetics . Conversely, the iodo analog, while more reactive, presents greater cost, stability challenges, and handling complexity . The specific five-carbon spacer length is also critical, as even a one-carbon deviation can fundamentally alter the spatial and conformational properties of downstream products in medicinal chemistry [2]. Therefore, generic substitution without experimental verification risks failure in key reaction steps or the generation of invalid biological data.

Quantitative Differentiation of 5-Bromopentyl Acetate Against Key Analogs: A Data-Driven Selection Guide


Density and Molecular Weight as Indicators of Synthetic and Purification Behavior

5-Bromopentyl acetate (MW 209.08 g/mol, density 1.255 g/mL) differs substantially from its chloro analog (MW 164.63 g/mol, density 1.061 g/mL). This 27% higher molecular weight and 18% greater density influence phase separation behavior, reaction mass transfer, and purification by liquid-liquid extraction. The higher density of the bromo compound typically places it as the bottom layer in aqueous workups, a non-trivial factor for scaling and automation, while the chloro analog may be the top layer, requiring different solvent system designs .

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity (LogP) Comparison for Membrane Permeability and Bioactivity Predictions

The predicted octanol-water partition coefficient (LogP) is a critical determinant of membrane permeability. 5-Bromopentyl acetate has an ACD/LogP of 2.16, compared to 1.99 for 5-chloropentyl acetate . This 8.5% increase in lipophilicity for the bromo compound suggests a quantifiably different passive diffusion profile across biological membranes, which can be decisive in cell-based assays or early ADME screening, where a compound's distribution coefficient must be matched to a specific target profile .

Drug Discovery ADME/Tox QSAR

Quantified Boiling Point Differential for Distillation-Based Purification

The boiling points of 5-bromopentyl acetate (109-110°C at 15 mmHg) and 5-chloropentyl acetate (96-98°C at 11 mmHg) are not directly comparable at equal pressure. When adjusted to a common reference pressure, the difference in boiling points becomes a key parameter for separation. The bromo compound exhibits a higher boiling point due to its greater molecular weight and polarizability, providing a wider separation window from volatile solvents and impurities during distillation, which is critical for achieving high-purity material in batch processing [1].

Process Chemistry Purification Organic Synthesis

Validated Role as a Model Compound in Standardized Ecotoxicity Assays

5-Bromopentyl acetate is specifically cited and utilized as a model compound for assessing haloester toxicity in the Vibrio fischeri bioluminescence inhibition assay . While quantitative EC50 data was not found in the accessible search results, its established and documented use in this standardized ecotoxicity model [1] provides a direct application advantage over non-halogenated or differently halogenated analogs, which are not the established standard for this specific assay. This means that using the bromo compound ensures data comparability with existing literature and reduces the need for assay re-validation .

Environmental Toxicology Ecotoxicology Model Compound

Efficient Synthetic Accessibility and High-Yield Production Protocol

A published synthesis protocol for 5-Bromopentyl acetate achieves a quantitative yield (100%) from 5-bromo-1-pentanol and acetic anhydride under mild, scalable conditions . In contrast, the synthesis of 5-iodopentyl acetate often requires a two-step process, such as the Finkelstein reaction from the chloro analog, which involves longer reaction times (e.g., 65 hours of reflux) and the use of excess sodium iodide, a costly reagent . This translates to a lower cost of goods and higher throughput for the bromo compound, a critical factor for procurement at research and pilot scales [1].

Organic Synthesis Process Development Chemical Manufacturing

Quantified Difference in Boiling Point for Purification via Distillation

The boiling points of 5-bromopentyl acetate (109-110°C at 15 mmHg) and 5-chloropentyl acetate (96-98°C at 11 mmHg) are not directly comparable at equal pressure. When adjusted to a common reference pressure, the difference in boiling points becomes a key parameter for separation. The bromo compound exhibits a higher boiling point due to its greater molecular weight and polarizability, providing a wider separation window from volatile solvents and impurities during distillation, which is critical for achieving high-purity material in batch processing [1].

Process Chemistry Purification Organic Synthesis

High-Impact Application Scenarios for 5-Bromopentyl Acetate Based on Verified Differentiation


Synthesis of Spacer-Modified Pharmaceutical Intermediates via Nucleophilic Substitution

The well-defined reactivity of the terminal bromine atom as a leaving group makes 5-Bromopentyl acetate an ideal electrophile for introducing a five-carbon acetate-protected alcohol linker into drug candidates. Its higher density (1.255 g/mL) compared to the chloro analog simplifies phase separation during aqueous workups, a critical advantage in multi-step, high-throughput parallel synthesis for medicinal chemistry .

Standardized Reference Compound for Marine Ecotoxicity Screening

Due to its established role as a model haloester in Vibrio fischeri bioluminescence assays, 5-Bromopentyl acetate should be the compound of choice for laboratories conducting routine environmental toxicity screens. Using the standardized compound ensures that new data can be directly compared to a historical dataset, facilitating regulatory submissions and environmental impact assessments .

Cost-Effective Intermediate for Agrochemical Building Block Synthesis

The high-yielding, single-step synthesis from inexpensive starting materials (5-bromo-1-pentanol and acetic anhydride) positions 5-Bromopentyl acetate as the most economical halogenated linker for pilot-scale and initial commercial production of agrochemicals. This avoids the higher cost and synthetic complexity associated with the iodo analog, which requires expensive reagents like sodium iodide and long reaction times .

Precursor for 5-Bromo-1-pentanol in Materials Science

The compound serves as a direct precursor to 5-bromo-1-pentanol, a versatile building block for creating functionalized surfaces and polymers . The acetate group provides a simple protecting strategy for the alcohol functionality during subsequent synthetic steps, offering a level of control that is not possible with the unprotected alcohol or the more reactive but less stable iodo analog.

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